molecular formula C16H12F3N3O2 B2634886 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396791-52-8

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2634886
CAS No.: 1396791-52-8
M. Wt: 335.286
InChI Key: CNICPQAFJKKELQ-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The presence of the trifluoromethoxy group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves a [3 + 2] cycloaddition reaction. This reaction can be carried out using N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core . The reaction conditions are generally mild and can be performed under metal-free conditions, which is advantageous for large-scale production .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using a base-mediated [3 + 2]-cycloannulation strategy. This method involves the use of (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to achieve high yields . The process is efficient and can be adapted for gram-scale reactions, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core.

    Substitution: Substitution reactions are common, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines and benzamides, which can be further utilized in medicinal chemistry for drug development .

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets multiple pathways, including inhibition of cell wall synthesis and interference with protein synthesis . This multi-target approach makes it effective against a broad range of bacterial pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide is unique due to its combination of the pyrazolo[1,5-a]pyridine core and the trifluoromethoxybenzamide moiety. This combination enhances its biological activity and pharmacokinetic properties, making it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)24-13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNICPQAFJKKELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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